N2-Ethyl-N2-methylpyrimidine-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-ethyl-2-N-methylpyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYNFNHKBXVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for N2 Ethyl N2 Methylpyrimidine 2,5 Diamine and Its Structural Congeners
Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Diamine Functionality
The construction of the pyrimidine core is foundational to the synthesis of its derivatives. Classical methods often involve the cyclization of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.egwikipedia.org Modern strategies have refined these approaches to improve efficiency, yield, and substrate scope.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. acs.org The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the displacement of leaving groups at the C2, C4, and C6 positions by nucleophiles. wikipedia.orgbhu.ac.inyoutube.com Halogenated pyrimidines, particularly dichloropyrimidines, are common and versatile starting materials for introducing amine functionalities. acs.orgbhu.ac.in
The synthesis of an unsymmetrically substituted diamine like N2-Ethyl-N2-methylpyrimidine-2,5-diamine can be strategically achieved through sequential SNAr reactions. For instance, starting with a di-halogenated pyrimidine, the reaction conditions can be controlled to favor monosubstitution with a primary or secondary amine, followed by a second substitution with a different amine. The reactivity of the positions on the pyrimidine ring is crucial; typically, the C4 position is more susceptible to nucleophilic attack than the C2 position when both bear identical leaving groups. researchgate.netnih.gov A general, highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors substitution at the C4 position. acs.org
| Reaction Type | Typical Starting Material | Nucleophile | Key Feature |
| Sequential SNAr | 2,4-Dichloropyrimidine | Amines (e.g., N-ethylmethylamine) | Stepwise introduction of different amino groups. |
| Palladium-catalyzed Amination | 6-Aryl-2,4-dichloropyrimidine | Secondary Amines, Anilines | High regioselectivity for C4 substitution. acs.org |
| Base-mediated Substitution | 2,4-Diazidopyrido[3,2-d]pyrimidine | N-, O-, S- nucleophiles | Straightforward synthesis of substituted fused pyrimidines. nih.gov |
This table summarizes key aspects of nucleophilic substitution reactions for pyrimidine diamine synthesis.
Multi-component reactions (MCRs) and tandem (or cascade) reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple bond-forming events in a single pot. bohrium.com These strategies are particularly powerful for constructing complex heterocyclic scaffolds like pyrimidines from simple, readily available precursors. organic-chemistry.orgrsc.org
A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.org Such a strategy could be employed to construct a pyrimidine core that is pre-functionalized for subsequent conversion to the desired diamine derivative.
Tandem reactions have also been developed, for instance, a copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes can produce novel sulfonamide pyrimidine derivatives. mdpi.com Another approach involves the [3+3] annulation of α,β-unsaturated ketones with amidines, followed by an oxidation step to yield the aromatic pyrimidine ring. researchgate.net
| Reaction Type | Key Components | Catalyst/Conditions | Product | Reference |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines | bohrium.comorganic-chemistry.org |
| Zinc-Catalyzed MCR | Enamines, Orthoformate, Ammonium (B1175870) Acetate | ZnCl2 | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |
| Tandem Annulation-Oxidation | α,β-Unsaturated Ketones, Amidines | Triethylamine (B128534), Visible Light | Polysubstituted Pyrimidines | researchgate.net |
| Tandem Heterocyclization | 1,3-Diynes, Guanidine | Cs2CO3, DMSO | 2-Amino-pyrimidines | researchgate.net |
This interactive table outlines various multi-component and tandem reactions for pyrimidine synthesis.
Catalytic hydrogenation and reductive amination are powerful methods for introducing amine functionalities by reducing other nitrogen-containing functional groups, such as nitro, nitrile, or imine groups. wikipedia.orgmasterorganicchemistry.com Reductive amination specifically refers to the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an intermediate imine. wikipedia.orgyoutube.com
A plausible pathway to a 2,5-diaminopyrimidine (B1361531) derivative could involve the synthesis of a pyrimidine with a nitro group at the 5-position and a suitable leaving group (e.g., chlorine) at the 2-position. Nucleophilic substitution at C2 with N-ethylmethylamine, followed by the catalytic hydrogenation of the nitro group at C5, would yield the target 2,5-diamine structure. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it can selectively reduce imines in the presence of carbonyls. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a common and effective method. wikipedia.orgrsc.org
| Method | Precursor Functional Group | Typical Reagents/Catalysts | Key Transformation |
| Catalytic Hydrogenation | Nitro (-NO₂) | H₂, Pd/C, PtO₂ | -NO₂ → -NH₂ |
| Catalytic Hydrogenation | Nitrile (-CN) | H₂, Ni, Rh, Pd | -CN → -CH₂NH₂ rsc.org |
| Reductive Amination | Carbonyl (C=O) | Amine, NaBH₃CN, NaBH(OAc)₃ | C=O → CH-NRR' masterorganicchemistry.com |
This table details common reductive pathways for the synthesis of amines.
Regioselective and Stereoselective Synthesis of Pyrimidine Diamine Derivatives
Achieving the correct regiochemistry—the specific placement of substituents on the pyrimidine ring—is critical for synthesizing a target molecule like this compound. The inherent electronic properties of the pyrimidine ring favor nucleophilic attack at positions 2, 4, and 6. youtube.com However, the relative reactivity can be influenced by existing substituents and reaction conditions, allowing for regioselective synthesis. researchgate.net
For example, in the amination of 2,4-dichloropyrimidines, substitution often occurs preferentially at the C4 position. acs.org This selectivity can be exploited to introduce different amines at the C4 and C2 positions sequentially. Organolithium reagents have also been used to prepare specific substituted pyrimidines, with subsequent nucleophilic attack showing high regioselectivity. researchgate.net Microwave-assisted multi-component reactions have also been shown to produce pyrimidine-fused heterocycles with high regioselectivity. nih.gov While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrimidine ring itself, it becomes crucial when chiral centers are present in the substituents attached to the ring or its amino groups.
Advanced Derivatization and Functionalization Techniques for Pyrimidine Diamines
Once the pyrimidine diamine core is assembled, advanced derivatization techniques can be used to generate a library of analogs for structure-activity relationship (SAR) studies. researchgate.net These techniques can involve modifying the existing amino groups or performing reactions on the pyrimidine ring itself.
The amino groups of a pyrimidine diamine are nucleophilic and can undergo a variety of chemical transformations, including alkylation, acylation, and sulfonylation, to produce a wide range of derivatives. Functionalization of the pyrimidine ring itself is also a powerful strategy. For instance, a deconstruction-reconstruction strategy allows for pyrimidine diversification, where the ring is opened and then reclosed to form a new pyridine (B92270) structure. researchgate.net
Direct C-H functionalization has emerged as a modern tool for derivatization, allowing for the introduction of new substituents without pre-installed leaving groups. nih.govacs.org A synthetic platform for site-selective C-H functionalization at the C2 position of pyrimidines has been developed, affording pyrimidinyl iminium salt intermediates that can be converted into various amine products. nih.govresearchgate.net Furthermore, Suzuki coupling reactions are widely used to introduce aryl or heteroaryl groups at halogenated positions of the pyrimidine ring, a key step in creating complex derivatives. mdpi.com
Introduction of Modifying Groups for Structure-Reactivity Studies
The strategic introduction of various functional groups onto the this compound scaffold is a critical step in medicinal chemistry for the exploration of structure-activity relationships (SAR). These modifications aim to elucidate the interactions of the molecule with biological targets, optimize its pharmacological properties, and develop analogs with improved potency, selectivity, and pharmacokinetic profiles. The pyrimidine core, particularly the 2,5-diamine substitution pattern, offers multiple sites for chemical modification.
A plausible synthetic approach to this compound and its congeners for SAR studies would likely commence from a versatile starting material such as 2-chloro-5-nitropyrimidine. This allows for sequential and regioselective introduction of the desired amine functionalities.
A generalized synthetic scheme is proposed in Figure 1. The synthesis would begin with the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-5-nitropyrimidine (B15318) with N-ethyl-N-methylamine. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol (B145695) or isopropanol. The greater nucleophilicity of the secondary amine would likely favor its reaction at the more electrophilic C2 or C4 position. Subsequent displacement of the second chlorine with ammonia (B1221849) or a protected amine, followed by the reduction of the nitro group at the C5 position, would yield the desired this compound scaffold.
Figure 1: Proposed General Synthetic Route
This figure represents a plausible synthetic pathway and is not based on a specific cited synthesis of the title compound.
For the purpose of conducting comprehensive structure-reactivity studies, a variety of structural congeners can be synthesized by introducing modifying groups at different positions of the this compound molecule. These modifications can be systematically varied to probe the effects of electronics, sterics, and lipophilicity on biological activity.
Modifications at the N2-Position:
The ethyl and methyl groups at the N2-position can be replaced with a range of other alkyl or functionalized alkyl groups. This can be achieved by utilizing different secondary amines in the initial step of the synthesis. For instance, employing amines such as diethylamine, dipropylamine, or cyclic amines like pyrrolidine (B122466) and morpholine (B109124) would generate a series of analogs with varying steric bulk and lipophilicity at the N2-position. The introduction of polar functional groups, such as hydroxyl or ether moieties, on the alkyl chains can also be explored to enhance aqueous solubility and introduce potential hydrogen bonding interactions.
Modifications at the C5-Amine:
The primary amine at the C5-position is a key site for modification. It can be acylated, alkylated, or used as a handle to introduce a wide array of substituents. For example, reaction with various acyl chlorides or carboxylic acids (using coupling agents) would produce a library of C5-amides. These modifications can introduce new pharmacophoric elements and modulate the electronic properties of the pyrimidine ring.
Modifications on the Pyrimidine Ring:
The following interactive data table summarizes a hypothetical set of structural congeners that could be synthesized for a structure-reactivity study, based on the modification strategies discussed.
Interactive Data Table of Hypothetical Structural Congeners for SAR Studies
| Compound ID | N2-Substituents | C5-Substituent | Pyrimidine Ring Modification | Rationale for Modification |
| Parent | Ethyl, Methyl | -NH2 | None | Baseline compound |
| A-1 | Diethyl | -NH2 | None | Increase lipophilicity at N2 |
| A-2 | Cyclopropyl, Methyl | -NH2 | None | Introduce steric constraint at N2 |
| A-3 | 2-Hydroxyethyl, Methyl | -NH2 | None | Introduce polar group at N2 |
| B-1 | Ethyl, Methyl | -NH-Acetyl | None | Modulate C5-amine basicity |
| B-2 | Ethyl, Methyl | -NH-Benzoyl | None | Introduce aromatic group at C5 |
| C-1 | Ethyl, Methyl | -NH2 | 4-Chloro | Investigate electronic effects on the ring |
| C-2 | Ethyl, Methyl | -NH2 | 6-Phenyl | Introduce bulky group on the ring |
Detailed research findings from such a systematic study would provide valuable insights into the key structural features required for the desired biological activity. For example, a study on a series of 2,4-diaminopyrimidine (B92962) derivatives as potential antitumor agents revealed that the nature and size of the substituent at the C5 position, as well as the substitution pattern on a phenyl ring attached to the pyrimidine core, significantly influenced their inhibitory activity against certain kinases. rsc.org Similarly, in the development of inhibitors for other enzymes, modifications to the amino groups of diaminopyrimidines have been shown to be crucial for achieving high potency and selectivity.
By synthesizing and evaluating a diverse library of such analogs, researchers can build a comprehensive structure-activity relationship model. This model can then guide the rational design of next-generation compounds with optimized properties, ultimately leading to the identification of potent and selective drug candidates.
Elucidation of Reaction Mechanisms in N2 Ethyl N2 Methylpyrimidine 2,5 Diamine Synthesis and Transformations
Mechanistic Pathways of Nucleophilic Attack and Displacement on the Pyrimidine (B1678525) Core
The synthesis of N2-Ethyl-N2-methylpyrimidine-2,5-diamine typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism on a suitably substituted pyrimidine core. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus activated towards attack by nucleophiles. The generally accepted mechanism for SNAr reactions on such heteroaromatic systems involves a two-step addition-elimination process. libretexts.org
In the first step, the nucleophile attacks the carbon atom bearing a leaving group (such as a halogen), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the pyrimidine ring and, if present, any electron-withdrawing substituents. The stability of this intermediate is a key factor in determining the reaction rate.
The synthesis of this compound likely involves a di-substituted pyrimidine precursor, such as a 2,5-dihalopyrimidine or a 2-halo-5-nitropyrimidine. The reaction would proceed in a stepwise manner. For instance, starting with 2-chloro-5-nitropyrimidine, the first nucleophilic attack would likely be from N-ethyl-N-methylamine at the C2 position, displacing the chloride. This is followed by the reduction of the nitro group at the C5 position to an amino group. The reactivity of different halogens as leaving groups generally follows the order F > Cl > Br > I for SNAr reactions.
Computational studies on pyrimidine systems have provided deeper insights into these mechanistic pathways. Quantum chemical calculations can model the transition states and intermediates, helping to predict the most likely sites for nucleophilic attack. For instance, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) distribution in dichloropyrimidines can indicate the relative electrophilicity of the C2 and C4/C6 positions. wuxiapptec.com In the case of a 2,5-disubstituted pyrimidine, similar computational analyses would be invaluable in predicting the regioselectivity of nucleophilic attack.
The reaction pathway can be summarized as follows:
Nucleophilic Attack: The amine (N-ethyl-N-methylamine) attacks the electron-deficient carbon atom (e.g., C2) of the pyrimidine ring, breaking the aromaticity.
Formation of Meisenheimer Complex: A tetrahedral intermediate, the Meisenheimer complex, is formed, with the negative charge delocalized across the ring nitrogens.
Departure of Leaving Group: The leaving group (e.g., a halide ion) is eliminated, and the aromaticity of the pyrimidine ring is restored.
Second Functionalization/Modification: The substituent at the C5 position is either introduced via a similar SNAr reaction or is the result of a chemical transformation of a precursor group (e.g., reduction of a nitro group).
Role of Amine Substituents in Directing Reaction Selectivity and Pathway
The nature of the amine substituents on the pyrimidine ring plays a critical role in directing the selectivity and pathway of subsequent reactions. The N2-ethyl-N2-methylamino group and the C5-amino group in the target molecule are both electron-donating groups (EDGs) through resonance. This electronic effect increases the electron density of the pyrimidine ring, which can influence its reactivity towards further substitution.
An existing amino group generally deactivates the pyrimidine ring towards further nucleophilic aromatic substitution by increasing its electron density. nih.gov However, it can direct the position of electrophilic attack if such a reaction were to occur. In the context of further nucleophilic substitution on a pyrimidine ring already bearing amino groups, the reaction would become significantly more difficult.
The steric bulk of the N-ethyl-N-methylamino group at the C2 position can also influence reaction selectivity. This steric hindrance may direct an incoming nucleophile to other available positions on the ring, or it could hinder reactions at the adjacent C3 position.
The directing effects of amine substituents can be summarized in the following table:
| Substituent Effect | Influence on Reactivity | Influence on Selectivity |
| Electronic (Electron-Donating) | Deactivates the ring towards further nucleophilic attack. Activates the ring towards electrophilic attack. | Directs incoming electrophiles to the ortho and para positions relative to the amino group. |
| Steric Hindrance | May slow down reactions at or near the substituted position. | Can favor attack at less sterically hindered positions. |
For instance, in the SNAr reaction of 2,4-dichloropyrimidines, the regioselectivity is highly sensitive to the nature of other substituents on the ring. While C4 substitution is generally favored, an electron-donating group at the C6 position can lead to preferential C2 substitution. wuxiapptec.com This highlights the delicate interplay of electronic and steric factors in determining the outcome of these reactions.
Catalysis and Solvent Effects on Pyrimidine Diamine Reaction Dynamics
The synthesis of aminopyrimidines can be significantly influenced by the choice of catalyst and solvent. While many SNAr reactions on activated pyrimidines can proceed without a catalyst, transition metal catalysis, particularly with palladium, has become a powerful tool for C-N bond formation. nih.govresearchgate.net
Catalysis:
Palladium-catalyzed amination (Buchwald-Hartwig amination) is a versatile method for the synthesis of aryl amines. nih.gov In the context of pyrimidine chemistry, palladium catalysts can enable the amination of less reactive chloropyrimidines under milder conditions and with a broader substrate scope. The catalytic cycle typically involves oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, and finally reductive elimination to form the aminopyrimidine and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. researchgate.net
| Catalyst System | Conditions | Outcome | Reference |
| Pd(OAc)₂/dppb | LiHMDS, THF, -20 °C to 0 °C | High regioselectivity for C4 amination of 6-aryl-2,4-dichloropyrimidine. | acs.org |
| No Catalyst (SNAr) | KF, Water, 100 °C | Effective for amination of 2-chloropyrimidine (B141910) with various amines. | nih.gov |
| Acid Catalysis (HCl) | Water, 80 °C | Promotes amination of 4-chloropyrrolopyrimidines with anilines. | nih.govacs.org |
Solvent Effects:
The solvent plays a multifaceted role in the dynamics of pyrimidine diamine reactions. Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Polar protic solvents, such as water and alcohols, can also be effective and offer environmental benefits. nih.gov Water has been shown to be an excellent solvent for the amination of some chloropyrimidines, sometimes leading to higher reaction rates compared to organic solvents. nih.govacs.org The ability of protic solvents to stabilize the polar transition state of the SNAr reaction can accelerate the reaction. nih.govacs.org However, in acid-catalyzed aminations, the choice of solvent can be critical to minimize competing solvolysis reactions. nih.gov The polarity of the solvent can also influence the regioselectivity of the reaction, with more polar solvents sometimes favoring the formation of one isomer over another. acs.org
Advanced Spectroscopic and Crystallographic Characterization of N2 Ethyl N2 Methylpyrimidine 2,5 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the elucidation of the molecular structure of N2-Ethyl-N2-methylpyrimidine-2,5-diamine in solution. Through a combination of one-dimensional and advanced two-dimensional techniques, a comprehensive picture of the atomic arrangement and connectivity can be achieved.
Comprehensive ¹H and ¹³C NMR Investigations
The ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond scalar couplings between neighboring nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the ethyl and methyl substituents. The protons at positions 4 and 6 of the pyrimidine ring are anticipated to appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm). The primary amine group (-NH₂) at position 5 would likely produce a broad singlet. The ethyl group protons would present as a quartet (CH₂) coupled to a triplet (CH₃), a characteristic ethyl pattern. The N-methyl group would appear as a distinct singlet.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. The pyrimidine ring carbons will resonate in the downfield region (typically δ 140-165 ppm). The carbon bearing the primary amino group (C5) would be found at a different chemical shift compared to the unsubstituted C4 and C6, influenced by the electron-donating nature of the amine. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H4 / H6 | ~7.8 (s, 1H), ~7.5 (s, 1H) | - |
| C2 | - | ~162.0 |
| C4 | - | ~158.0 |
| C5 | - | ~115.0 |
| C6 | - | ~155.0 |
| 5-NH₂ | ~5.0 (br s, 2H) | - |
| N-CH₂CH₃ | ~3.5 (q, 2H) | ~45.0 |
| N-CH₂CH₃ | ~1.2 (t, 3H) | ~14.0 |
| N-CH₃ | ~3.1 (s, 3H) | ~35.0 |
(Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and may vary based on solvent and experimental conditions.)
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (B1212753) (CH₂) quartet and the methyl (CH₃) triplet of the ethyl group, confirming their connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comemerypharma.com It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~45.0 ppm, assigning them as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). emerypharma.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular framework. youtube.com Expected correlations would include the N-methyl protons (¹H) to the C2 carbon of the pyrimidine ring and the aromatic H4 proton to the C2, C5, and C6 carbons.
Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environment Probing
Nitrogen-15 NMR spectroscopy provides direct insight into the electronic environment of the four distinct nitrogen atoms in the molecule. nist.gov The chemical shifts of the pyrimidine ring nitrogens (N1 and N3) are expected to be in a different range than those of the exocyclic amino nitrogens (N at position 2 and the NH₂ at position 5). researchgate.netacs.org Substituent effects from the amino and alkyl groups significantly influence these shifts. researchgate.net The ¹⁵N chemical shift of the tertiary amine nitrogen (N2) would be distinct from the primary amine (5-NH₂), reflecting their different substitution patterns. Techniques like ¹H-¹⁵N HMBC can be used to correlate protons to nearby nitrogen atoms, aiding in the assignment of the nitrogen signals. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula C₇H₁₂N₄ gives a monoisotopic mass of 152.1062 Da.
In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 152 or 153 would be expected. The fragmentation of the molecule is guided by the stability of the resulting ions. For this compound, key fragmentation pathways would involve the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation pattern for amines. libretexts.orglibretexts.org
Predicted Key Fragmentation Ions
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 152 | [C₇H₁₂N₄]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of the N-methyl radical |
| 123 | [M - C₂H₅]⁺ | Loss of the N-ethyl radical |
| 124 | [M - N₂]⁺ | Loss of dinitrogen (less common) |
(Note: The relative intensities of these fragments depend on the ionization method and energy.)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Profiling
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net The spectrum of this compound is expected to show several key absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl, methyl) |
| 1650 - 1550 | C=C and C=N Stretch | Pyrimidine ring vibrations |
| 1640 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyrimidines typically exhibit strong absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic system. rsc.org The presence of electron-donating amino groups is expected to cause a bathochromic (red) shift of the absorption maxima (λₘₐₓ) compared to unsubstituted pyrimidine. acs.org
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Pyrimidine Diamines
While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid state. Analysis of related diaminopyrimidine structures provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govvensel.org
A crystallographic study would reveal precise bond lengths, bond angles, and torsion angles. It would show the planarity of the pyrimidine ring and the geometry of the substituent groups. Furthermore, it would elucidate the supramolecular architecture, detailing how molecules pack in the crystal lattice. researchgate.net A key feature in the crystal packing of diaminopyrimidines is hydrogen bonding. nih.govvensel.org The primary amine group (-NH₂) at the C5 position and the ring nitrogens (N1, N3) can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks like dimers or sheets, which stabilize the crystal structure. nih.gov
Based on a comprehensive search of available scientific literature and crystallographic databases, there is no specific single-crystal X-ray diffraction or Hirshfeld surface analysis data available for the compound this compound.
Therefore, the requested article with the specified outline and content cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of N2 Ethyl N2 Methylpyrimidine 2,5 Diamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules like N2-Ethyl-N2-methylpyrimidine-2,5-diamine. These calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity.
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Due to the presence of flexible ethyl and methyl groups attached to the N2 nitrogen, this compound can exist in multiple conformations. Conformational analysis is crucial to identify the different stable isomers and their relative energies. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are effective for these types of calculations. The analysis would reveal the rotational barriers around the C-N bonds and the preferred orientation of the alkyl substituents.
The electronic structure of the molecule is described by the distribution of electrons. DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For a pyrimidine (B1678525) diamine, the nitrogen atoms of the pyrimidine ring and the amino groups are expected to be electron-rich regions.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Diaminopyrimidine Core (Calculated using DFT) (Note: This data is illustrative and based on typical values for similar pyrimidine structures.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N1 | 1.34 | |
| N1-C6 | 1.33 | |
| C6-C5 | 1.42 | |
| C5-C4 | 1.39 | |
| C4-N3 | 1.33 | |
| N3-C2 | 1.35 | |
| C2-N (amino) | 1.37 | |
| C5-N (amino) | 1.38 | |
| N1-C2-N3: 127.5 | ||
| C2-N3-C4: 115.0 | ||
| N3-C4-C5: 122.0 | ||
| C4-C5-C6: 117.5 | ||
| C5-C6-N1: 122.5 | ||
| C6-N1-C2: 115.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, particularly the 5-amino group, which is a strong electron-donating group. The LUMO is likely to be distributed over the pyrimidine ring, which can accept electron density. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
Table 2: Representative Frontier Molecular Orbital Energies for a Diaminopyrimidine Derivative (Calculated using TD-DFT) (Note: This data is illustrative and based on values for 2,6-diaminopyrimidine derivatives.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.17 |
| LUMO | -1.98 |
| Energy Gap (ΔE) | 4.19 |
From these energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wave function of a molecule into a more intuitive chemical picture of Lewis structures, including lone pairs and bond orbitals. It is particularly useful for analyzing hyperconjugative interactions and charge delocalization within a molecule, which are key to its stability.
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as donor-acceptor interactions, can reveal the nature of intramolecular and intermolecular bonding.
For this compound, NBO analysis would likely show significant delocalization of the lone pair electrons from the nitrogen atoms of the amino groups into the antibonding orbitals (π*) of the pyrimidine ring. This delocalization contributes to the stability of the molecule and influences its electronic properties. The analysis can also shed light on potential hydrogen bonding interactions, where lone pairs on nitrogen or oxygen atoms act as donors to hydrogen bond acceptors.
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Diaminopyrimidine System (Note: This data is illustrative and based on general findings for similar compounds.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N5 | π(C4-C5) | 25.8 |
| LP(1) N5 | π(C6-N1) | 18.2 |
| LP(1) N2 | π(N1-C2) | 30.5 |
| LP(1) N2 | π(N3-C2) | 28.7 |
(LP denotes a lone pair orbital)
Reaction Pathway Modeling and Transition State Analysis for Pyrimidine Diamines
Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and predicting their kinetics and thermodynamics. Reaction pathway modeling involves identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them on the potential energy surface.
For a molecule like this compound, several reactions could be modeled. For instance, electrophilic substitution on the pyrimidine ring is a common reaction for such electron-rich systems. Computational modeling could determine whether an electrophile would preferentially attack the C5 position, which is activated by the two amino groups. The calculations would involve locating the transition state for the reaction, which is a first-order saddle point on the potential energy surface.
The energy of the transition state relative to the reactants gives the activation energy (barrier) for the reaction, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. For example, the protonation of the different nitrogen atoms could be modeled to predict the most basic site in the molecule. Transient-state analysis in related enzyme systems that process pyrimidines has shown complex multi-step mechanisms involving electron and hydride transfers, which can be computationally modeled to understand the role of each component.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These are often scaled or referenced against a standard (like TMS) to provide better agreement with experimental values. Such predictions can help in assigning the peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers.
Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can also be calculated using DFT. After geometry optimization, a frequency calculation is performed. The results provide the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve accuracy. This allows for a detailed assignment of the experimental vibrational spectrum.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). This can help in understanding the electronic transitions responsible for the observed color and photophysical properties of the compound.
Table 4: Illustrative Predicted Spectroscopic Data for this compound (Note: This table is hypothetical and based on typical values for similar structures.)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm), H at C6 | 7.5 - 7.8 |
| Chemical Shift (ppm), H at C4 | 8.0 - 8.3 | |
| Chemical Shift (ppm), N-CH₂- | 3.4 - 3.7 (quartet) | |
| Chemical Shift (ppm), N-CH₃ | 3.0 - 3.3 (singlet) | |
| ¹³C NMR | Chemical Shift (ppm), C2 | 160 - 163 |
| Chemical Shift (ppm), C5 | 105 - 110 | |
| IR | Vibrational Frequency (cm⁻¹), N-H stretch | 3300 - 3500 |
| Vibrational Frequency (cm⁻¹), C=N stretch | 1600 - 1650 | |
| UV-Vis | λmax (nm) | ~290 |
Sophisticated Analytical Methodologies for Detection and Quantification of N2 Ethyl N2 Methylpyrimidine 2,5 Diamine
Chromatographic Separation Techniques for Pyrimidine (B1678525) Diamine Analysis
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For pyrimidine diamines, the choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for analytes that are volatile and thermally stable. While many pyrimidine derivatives can be analyzed by GC-MS, the presence of polar amine functional groups in N2-Ethyl-N2-methylpyrimidine-2,5-diamine can lead to poor chromatographic peak shape and thermal degradation in the hot injector port.
Therefore, direct GC-MS analysis of this compound is challenging. Successful analysis often requires a chemical derivatization step to convert the polar N-H groups into less polar, more volatile, and more thermally stable moieties. nih.gov For instance, a common strategy for pyrimidine dimers involves derivatization to form pentafluorobenzyl products, which exhibit excellent properties for GC analysis with highly sensitive electron capture detection (ECD) or mass spectrometry. nih.gov This approach significantly lowers the detection limits into the femtomole range. nih.gov
The typical GC-MS setup for such derivatized compounds would involve:
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Injector: Split/splitless injector, often operated at a high temperature to ensure rapid volatilization.
Carrier Gas: Helium or Hydrogen.
Detector: A mass spectrometer operating in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for structural elucidation and library matching.
High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most prevalent and effective techniques for the analysis of pyrimidine derivatives, including this compound. researchgate.net These methods are ideal for polar, non-volatile, and thermally labile compounds, as separation occurs in the liquid phase at or near ambient temperature.
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. researchgate.netsielc.com In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com To ensure good peak shape and retention for basic compounds like pyrimidine diamines, additives such as formic acid or phosphoric acid are often included in the mobile phase. sielc.com For applications requiring mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. nih.gov
LC-MS, particularly using tandem mass spectrometry (LC-MS/MS), provides exceptional selectivity and sensitivity for quantifying low levels of the target compound in complex matrices. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance specificity and minimize matrix interference.
Below is a table summarizing typical chromatographic conditions used for the analysis of related pyrimidine diamines, which are applicable to this compound.
Table 1: Typical HPLC and LC-MS Conditions for Pyrimidine Diamine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | HPLC-UV | LC-MS | UPLC-MS/MS |
| Analyte(s) | 4-Chloro-2,6-diaminopyrimidine sielc.com | Pyrimidine Metabolites nih.gov | Purines and Pyrimidines nih.gov |
| Column | Newcrom R1 (Reverse-Phase) sielc.com | Not Specified | Ion-Pairing Reversed Phase |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Water, Methanol, Formic Acid | Acetonitrile, Water, Dibutylamine Acetate (DBAA) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min | 0.2 - 0.6 mL/min |
| Detection | UV-Vis Detector | Single Quadrupole MS | Tandem Mass Spectrometer (MS/MS) nih.gov |
| Application | Purity analysis, preparative separation sielc.com | Screening of diagnostic biomarkers nih.gov | Quantitative analysis in biological extracts nih.gov |
Advanced Sample Preparation and Pretreatment Protocols for Pyrimidine Diamines
Effective sample preparation is a critical step to ensure the accuracy and reliability of the final analytical result. Its goals are to remove interfering matrix components, concentrate the analyte, and convert it into a form that is compatible with the chosen analytical instrument.
Chemical derivatization is a process that chemically modifies the analyte to produce a new compound with properties that are more suitable for a specific analytical method. cancer.gov As mentioned for GC-MS, derivatization is often essential for pyrimidine diamines to increase their volatility and thermal stability. nih.gov
For HPLC analysis, derivatization can also be beneficial. It can be used to:
Enhance Detectability: By attaching a chromophore or fluorophore, the analyte's response to UV-Vis or fluorescence detectors can be dramatically increased.
Improve Chromatographic Behavior: Modifying the polarity of the analyte can improve its retention and peak shape on a given column.
Increase Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group, enhancing the signal in the mass spectrometer.
Common derivatization reactions for the primary and secondary amine groups present in this compound include acylation, silylation, or alkylation. The choice of reagent depends on the analytical technique and the desired outcome.
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comnih.gov It utilizes a coated fiber to extract analytes of interest from a sample matrix (liquid or gas phase) before analysis. sigmaaldrich.com The analytes are then thermally desorbed from the fiber in the injector of a GC or eluted with a solvent for HPLC analysis.
The main advantages of SPME include its simplicity, sensitivity, and reduction in the use of organic solvents. sigmaaldrich.comyoutube.com The selection of the fiber coating is crucial and depends on the analyte's properties. For a semi-polar compound like this compound, a fiber with mixed-phase polarity might be most effective.
Table 2: Common SPME Fiber Coatings and Their Applications
| Fiber Coating Material | Abbreviation | Polarity | Typical Analytes |
|---|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar | Volatile Organic Compounds (VOCs), Non-polar compounds |
| Polyacrylate | PA | Polar | Phenols, Polar semi-volatiles |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Amines, Nitroaromatics, Volatiles |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Gases, Low molecular weight compounds, Volatiles |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Bipolar (Mixed) | Broad range of volatile and semi-volatile compounds |
For the analysis of this compound, a PDMS/DVB or a similar bipolar fiber could be effective, especially when analyzing for trace levels in either liquid samples (via direct immersion) or in the headspace above a solid or liquid sample. nih.gov The SPME technique, when coupled with a sensitive system like GC-MS or LC-MS, provides a powerful workflow for the determination of pyrimidine diamines in complex matrices.
Future Directions and Potential Non Biological Applications of N2 Ethyl N2 Methylpyrimidine 2,5 Diamine in Chemical Synthesis
Role as Versatile Building Blocks and Intermediates in Organic Synthesis
The unique arrangement of functional groups in N2-Ethyl-N2-methylpyrimidine-2,5-diamine makes it a valuable building block for the construction of more complex molecular architectures. The presence of two amine groups at the C2 and C5 positions, with one being a secondary amine and the other primary, offers differential reactivity that can be exploited for selective chemical transformations.
Key Reactive Sites and Potential Transformations:
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Primary Amine | C5 | Acylation, Alkylation, Schiff base formation, Diazotization | Amides, secondary/tertiary amines, imines, azo compounds |
| Secondary Amine | C2 | Acylation, Alkylation | Tertiary amides, tertiary amines |
| Pyrimidine (B1678525) Ring | - | Electrophilic substitution, Metal-catalyzed cross-coupling | Functionalized pyrimidine cores |
The primary amine at the C5 position is generally more nucleophilic and sterically accessible than the secondary amine at the C2 position, allowing for regioselective reactions. For instance, it can be selectively acylated or alkylated under controlled conditions, leaving the N2-amino group available for subsequent functionalization. This differential reactivity is a key feature that enhances its utility as a versatile intermediate.
Furthermore, the pyrimidine core itself can undergo various modifications. While the electron-donating amino groups deactivate the ring towards electrophilic attack to some extent, strategic activation or the use of modern cross-coupling methodologies could enable the introduction of additional substituents, further diversifying the range of accessible derivatives. The development of synthetic routes leveraging these reactive sites could lead to novel heterocyclic compounds with unique properties.
Exploration in Materials Science and Specialty Chemical Production
The inherent properties of the pyrimidine ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions, make this compound an interesting candidate for applications in materials science.
Potential Applications in Materials Science:
Organic Electronics: The electron-rich nature of the diaminopyrimidine system suggests its potential use as a component in organic semiconductors, charge-transport materials, or as a building block for organic light-emitting diodes (OLEDs). Functionalization of the amino groups could be used to tune the electronic properties and solid-state packing of the resulting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the amino substituents can act as ligands for metal ions. This coordination ability could be harnessed to construct novel coordination polymers or MOFs with interesting porous, catalytic, or photophysical properties.
Dyes and Pigments: The pyrimidine core is a known chromophore. By extending the conjugation of the system through reactions at the amino groups (e.g., forming azo dyes), it may be possible to develop new colorants with specific absorption and emission characteristics for use in textiles, printing, and imaging.
In the realm of specialty chemicals, this compound could serve as a precursor for the synthesis of ligands for catalysis, corrosion inhibitors, or as an additive to modify the properties of polymers.
Innovative Methodologies for Sustainable Pyrimidine Diamine Chemistry
The growing emphasis on green chemistry necessitates the development of more environmentally benign and efficient methods for the synthesis of pyrimidine diamines and their derivatives. Future research in this area is likely to focus on several key aspects:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring would offer a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.govacs.orgresearchgate.net The development of selective catalysts for C-H amination or arylation of the pyrimidine core would be a significant advancement. nih.govacs.orgresearchgate.net
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. The synthesis of this compound and its derivatives could be adapted to flow reactors, allowing for better control over reaction parameters and potentially higher yields.
Biocatalysis: The use of enzymes to perform selective transformations on the pyrimidine diamine scaffold could provide a highly sustainable and selective alternative to traditional chemical methods. Enzymes could be engineered to perform specific alkylations, acylations, or other modifications with high chemo-, regio-, and enantioselectivity.
Use of Greener Solvents and Reagents: Future synthetic methodologies will likely focus on replacing hazardous solvents and reagents with more sustainable alternatives. This could include the use of water, supercritical fluids, or bio-based solvents, as well as the development of catalytic cycles that minimize waste generation.
By focusing on these innovative approaches, the chemical community can develop more sustainable and efficient ways to produce and utilize this compound and other valuable pyrimidine diamine building blocks.
Q & A
Q. What are the critical safety protocols for handling N²-Ethyl-N²-methylpyrimidine-2,5-diamine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles compliant with OSHA/EN166 standards, and full-body chemical防护服 to prevent skin/eye contact .
- Respiratory Protection: No additional respiratory equipment is required under normal handling conditions, but ensure adequate ventilation .
- Spill Management: Contain spills immediately using inert absorbents. Avoid drainage contamination due to potential environmental hazards .
- Storage: Store in a干燥, ventilated area at room temperature, away from ignition sources .
Q. How can researchers confirm the structural identity of N²-Ethyl-N²-methylpyrimidine-2,5-diamine post-synthesis?
Answer:
- Spectroscopic Analysis: Use and NMR to verify substituent positions (e.g., ethyl/methyl groups on N²). HMBC correlations can confirm pyrimidine ring connectivity .
- Mass Spectrometry (ESI-MS): Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., molecular weight 165.235 g/mol for CHN) .
- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves bond lengths/angles and confirms stereochemistry .
Advanced Research Questions
Q. What strategies optimize the synthesis of N²-Ethyl-N²-methylpyrimidine-2,5-diamine derivatives for biological activity studies?
Answer:
- Core Modification: Start with pyrimidine-2,5-diamine and introduce ethyl/methyl groups via nucleophilic substitution under anhydrous conditions. Catalysts like Pd/C or CuI may enhance yields .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Recrystallization in ethanol improves purity .
- Functionalization: Attach bioactive moieties (e.g., benzylidene groups) at the 4-position to explore structure-activity relationships (SAR) for enzyme inhibition .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved for this compound?
Answer:
- Dose-Response Studies: Perform IC assays across multiple cell lines (e.g., MCF-7 for cancer, Mycobacterium tuberculosis H37Rv for anti-TB) to quantify potency variations .
- Mechanistic Profiling: Use kinase inhibition panels or proteomics to identify primary molecular targets. For example, ATP-binding site competition in kinases vs. DNA intercalation .
- Metabolite Analysis: Evaluate metabolic stability (e.g., liver microsomes) to distinguish parent compound activity from degradation products .
Methodological Guidance Tables
Q. Table 1: Key Physicochemical Properties of N²-Ethyl-N²-methylpyrimidine-2,5-diamine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHN | |
| Molecular Weight | 165.235 g/mol | |
| Density | 1.06 g/cm | |
| Melting Point | 200–210°C (decomposes) | |
| Boiling Point | 309.8°C at 760 mmHg |
Q. Table 2: Common Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| NMR | Confirm substituent positions | δ 2.3 (s, 3H, CH), δ 1.2 (t, 3H, CHCH) |
| ESI-MS | Verify molecular weight | [M+H] = 166.24 m/z |
| X-ray Crystallography | Resolve 3D structure | CCDC deposition number: Pending |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
